5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as MOBA and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives have shown promising results in antimicrobial studies. Research indicates moderate to significant activity against various Gram-positive and Gram-negative bacteria. For instance, Hishmat et al. (1989) synthesized benzofuran-carboxamide derivatives, demonstrating moderate activity against Gram-positive bacteria (Hishmat et al., 1989). Similarly, other studies have confirmed the synthesis and antimicrobial activity of benzofuran-oxadiazole hybrids, further emphasizing the compound's potential in this field (Sanjeeva et al., 2021).
Potential in Parkinson's Disease Treatment
Research has also explored the potential use of this compound in the treatment of Parkinson's disease. A study by Dawbaa et al. (2022) found that 5-methoxy benzofuran hybrids with 2-carbohydrazide and 2-(1,3,4-oxadiazol-2-yl) inhibited monoamine oxidase-B, a target in Parkinson's disease treatment. Some of the synthesized compounds displayed significant inhibitory concentration values, suggesting potential therapeutic benefits (Dawbaa et al., 2022).
Anticancer Properties
The compound and its derivatives have also been investigated for their potential anticancer properties. For example, Yakantham et al. (2019) synthesized derivatives that demonstrated good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancer cells (Yakantham et al., 2019). These findings suggest the potential of this compound in developing new anticancer therapies.
Optical Properties and Device Performance
Further research has delved into the optical properties of derivatives of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Jiang et al. (2012) investigated the UV-vis absorption and fluorescence spectral characteristics of novel derivatives, which could have implications in the development of optical devices and materials (Jiang et al., 2012).
properties
IUPAC Name |
5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPCPNUYUBOTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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